molecular formula C14H13NO4S B12022252 3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid

3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B12022252
M. Wt: 291.32 g/mol
InChI Key: MYKRYSMTCKSEOB-FLIBITNWSA-N
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Description

3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reaction with bromoacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar thiazolidine rings but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Propanoic Acid Derivatives: Compounds with similar propanoic acid moieties but different attached groups.

Uniqueness

3-(5-(4-Methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-YL)propanoic acid is unique due to its combination of a thiazolidine ring, benzylidene group, and propanoic acid moiety This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO4S/c1-9-2-4-10(5-3-9)8-11-13(18)15(14(19)20-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8-

InChI Key

MYKRYSMTCKSEOB-FLIBITNWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

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